A Technical Guide to the Physicochemical Characterization of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate Hydrochloride
A Technical Guide to the Physicochemical Characterization of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate Hydrochloride
Executive Summary: This guide provides a comprehensive technical overview of the physical and solubility properties of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride (CAS No. 42267-16-3). Recognizing the scarcity of consolidated public data for this specific molecule, this document emphasizes the foundational principles and robust experimental protocols required for its characterization in a research and development setting. We move beyond simple data reporting to explain the causal relationships between the compound's structure and its expected properties. Detailed, field-proven methodologies for Differential Scanning Calorimetry (DSC) and equilibrium solubility determination are provided to empower researchers to generate high-quality, reliable data. This guide is intended for scientists and professionals in drug development and chemical research who require a practical framework for characterizing novel or sparsely documented chemical entities.
Compound Identification and Structural Rationale
Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride is the hydrochloride salt of the ethyl ester of phenylserine. Its structure incorporates several key functional groups that dictate its physicochemical behavior:
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An Amine Hydrochloride Salt: The primary amine is protonated to form a hydrochloride salt. This feature is critical, as it is designed to significantly enhance aqueous solubility compared to the free base, a common strategy in pharmaceutical development.[1]
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A Phenyl Group: This bulky, hydrophobic group provides a nonpolar character, influencing solubility in organic solvents and impacting crystal lattice interactions.
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A Hydroxyl Group: The secondary alcohol introduces polarity and an additional site for hydrogen bonding. This is expected to increase the melting point and aqueous solubility compared to its non-hydroxylated analog, D-Phenylalanine ethyl ester hydrochloride.
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An Ethyl Ester: This group reduces the overall polarity compared to the parent carboxylic acid and provides a lipophilic handle, balancing the hydrophilicity of the salt and hydroxyl moieties.
These features make the compound an interesting chiral building block in organic synthesis.[2][3] The accurate characterization of its physical properties is a prerequisite for its effective use in subsequent synthetic steps or formulation development.
Core Physicochemical Properties
Due to limited availability in major chemical databases, some properties are calculated or inferred from structural analogs. This table summarizes the known and predicted properties for Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride.
| Property | Value / Description | Source / Method |
| Chemical Name | Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride | IUPAC |
| CAS Number | 42267-16-3 | [4] |
| Molecular Formula | C₁₁H₁₆ClNO₃ | Calculated |
| Molecular Weight | 245.70 g/mol | Calculated |
| Appearance | Predicted: White to off-white crystalline solid. | Inferred from similar amino acid ester salts. |
| Melting Point (°C) | Data not publicly available. Expected to be higher than analogs lacking the hydroxyl group (e.g., D-Phenylalanine ethyl ester HCl melts at 153-154°C). | N/A |
| Stereochemistry | The molecule contains two chiral centers, allowing for four possible stereoisomers. The specific stereochemistry should be confirmed by analysis. | Structural Analysis |
Solubility Profile: A-Priori Assessment and Experimental Design
The solubility of a compound is a critical parameter influencing its reactivity, purification, and, in a pharmaceutical context, its bioavailability.[1][5]
Theoretical Assessment:
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Aqueous Solubility: The presence of the hydrochloride salt form suggests that the compound will be most soluble in acidic to neutral aqueous media (pH 1-7). At higher pH values, the amine will deprotonate to the less soluble free base, likely causing precipitation. The Biopharmaceutics Classification System (BCS) defines a drug as "highly soluble" if its highest dose dissolves in 250 mL of aqueous media across a pH range of 1.2-6.8.[6] While the dose is unknown, this principle guides the pH range for solubility testing.
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Organic Solubility: The phenyl and ethyl ester groups suggest solubility in polar protic solvents like methanol and ethanol, where both hydrogen bonding and nonpolar interactions can occur. Solubility is also expected in polar aprotic solvents like DMSO. It is predicted to have lower solubility in nonpolar solvents such as hexanes or toluene.
Practical Determination: The gold standard for determining thermodynamic solubility is the equilibrium shake-flask method .[1][6][7] This technique measures the saturation concentration of a compound in a given solvent at a constant temperature, ensuring a true thermodynamic equilibrium is reached. It is the reference method for regulatory purposes.[6]
Experimental Characterization Protocols
As a self-validating system, any characterization must begin with identity and purity confirmation before measuring physical properties.
Prerequisite: Identity and Purity Confirmation
Before commencing any physical property measurements, the identity and purity of the material must be unequivocally established.
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Identity: Use ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure matches that of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride.
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Purity: Employ High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or CAD) to determine the purity profile and quantify any impurities. A purity level of >98% is recommended for accurate physical property measurements.
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[8][9] It provides a precise and reproducible measurement of the melting point.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference standards, such as high-purity indium.[10]
-
Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a standard aluminum DSC pan. Crimp the pan with a perforated lid to allow for the escape of any residual moisture without sample loss.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to a temperature at least 20°C above the anticipated melting point at a constant rate of 10°C/min.[9] A nitrogen purge gas (50 mL/min) should be used to maintain an inert atmosphere.
-
-
Data Analysis: The melting event will appear as a sharp endothermic peak on the resulting thermogram. The extrapolated onset temperature of this peak is reported as the melting point.[8][11] This value represents the temperature at which the first traces of melting occur in a pure substance.
Protocol: Thermodynamic Solubility by Equilibrium Shake-Flask Method
This method establishes the saturation solubility by allowing excess solid to equilibrate with the solvent over an extended period.[6][7]
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of glass vials, each containing a known volume of the desired solvent (e.g., pH 1.2 buffer, pH 6.8 buffer, water, ethanol). The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C for biorelevant studies[6]). Agitate the samples for a minimum of 24-48 hours to ensure equilibrium is reached. Visual inspection should confirm that excess solid remains.
-
Sample Separation: After equilibration, allow the vials to stand undisturbed to let the solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid without disturbing the equilibrium. This is best achieved by centrifugation at high speed (e.g., 15,000 rpm) followed by filtration of the resulting supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[12]
-
Analysis: Accurately dilute the clarified filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC method.
-
Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) based on the measured concentration and the dilution factor used.
Conclusion
While published data for Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride is sparse, its physicochemical profile can be reliably determined through systematic experimental work. Its structure as an amino acid ester hydrochloride suggests a favorable aqueous solubility and a crystalline nature with a distinct melting point. By employing robust, validated protocols for DSC and equilibrium solubility, researchers can generate the high-quality data necessary to advance their chemical synthesis or drug development programs. This guide provides the strategic framework and detailed methodologies to achieve that goal, ensuring scientific integrity and data trustworthiness.
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